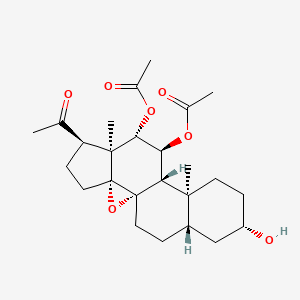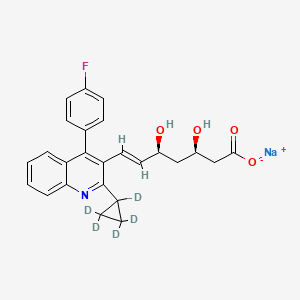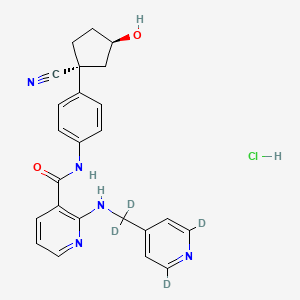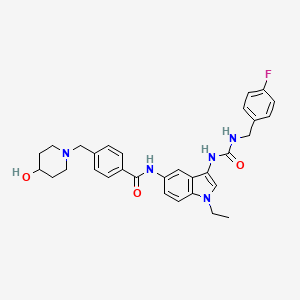
ATX inhibitor 20
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ATX inhibitor 20 is a compound designed to inhibit the activity of autotaxin, an enzyme responsible for the hydrolysis of lysophosphatidylcholine into lysophosphatidic acid. This enzyme plays a crucial role in various physiological and pathological processes, including cell proliferation, migration, and cytokine production .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ATX inhibitor 20 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound requires optimization of the synthetic routes to ensure high yield and purity. This involves scaling up the reactions, optimizing reaction conditions, and employing purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: ATX inhibitor 20 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and enhancing the compound’s inhibitory activity .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include organic solvents, acids, bases, and catalysts. Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the reactions involving this compound include various intermediates and the final inhibitor compound. These products are characterized using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy .
Applications De Recherche Scientifique
ATX inhibitor 20 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of autotaxin and its effects on lysophosphatidic acid production. In biology, it is used to investigate the role of autotaxin in cell signaling pathways and its impact on cell proliferation and migration. In medicine, this compound is being explored as a potential therapeutic agent for treating diseases such as cancer, fibrosis, and cardiovascular disorders. In industry, it is used in the development of new drugs and therapeutic strategies targeting autotaxin .
Mécanisme D'action
ATX inhibitor 20 exerts its effects by binding to the active site of autotaxin, thereby inhibiting its enzymatic activity. This prevents the hydrolysis of lysophosphatidylcholine into lysophosphatidic acid, leading to a decrease in lysophosphatidic acid levels. The inhibition of autotaxin affects various molecular targets and pathways involved in cell proliferation, migration, and cytokine production .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to ATX inhibitor 20 include GLPG1690, BBT-877, and BLD-0409. These compounds also inhibit autotaxin and have been explored for their therapeutic potential in various diseases .
Uniqueness: this compound is unique in its chemical structure and inhibitory activity compared to other autotaxin inhibitors. It has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent for treating diseases associated with autotaxin activity .
Propriétés
Formule moléculaire |
C31H34FN5O3 |
|---|---|
Poids moléculaire |
543.6 g/mol |
Nom IUPAC |
N-[1-ethyl-3-[(4-fluorophenyl)methylcarbamoylamino]indol-5-yl]-4-[(4-hydroxypiperidin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C31H34FN5O3/c1-2-37-20-28(35-31(40)33-18-21-5-9-24(32)10-6-21)27-17-25(11-12-29(27)37)34-30(39)23-7-3-22(4-8-23)19-36-15-13-26(38)14-16-36/h3-12,17,20,26,38H,2,13-16,18-19H2,1H3,(H,34,39)(H2,33,35,40) |
Clé InChI |
JEUXYVLLBKFEGY-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)CN4CCC(CC4)O)NC(=O)NCC5=CC=C(C=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


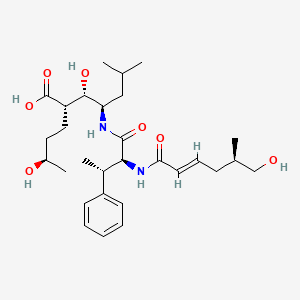
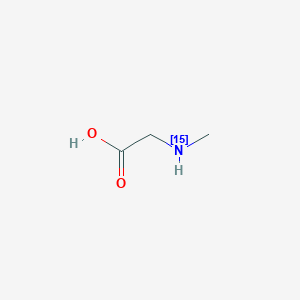
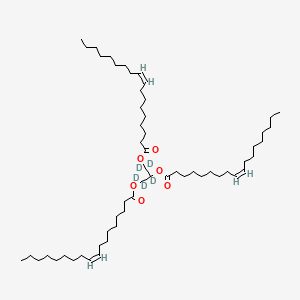
![3,5-dichloro-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B15143843.png)
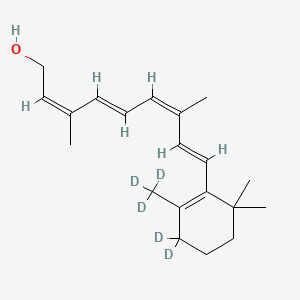
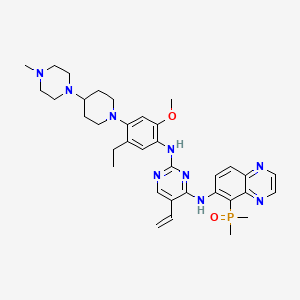
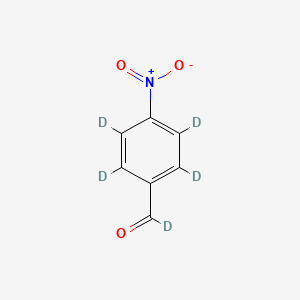
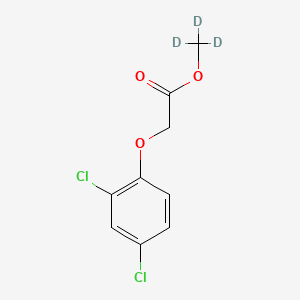
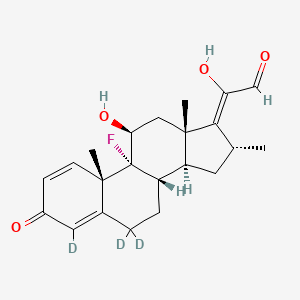
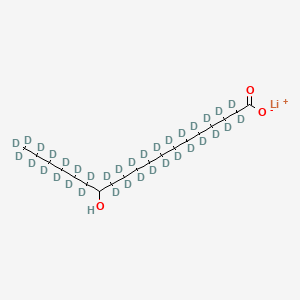
![(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine-d4](/img/structure/B15143874.png)
